molecular formula C17H19ClN4O B2663606 2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide CAS No. 1223467-28-4

2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide

Cat. No. B2663606
CAS RN: 1223467-28-4
M. Wt: 330.82
InChI Key: LNGLGUNFVYBZQE-UHFFFAOYSA-N
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Description

  • Country of Origin : Ukraine

Molecular Structure Analysis

The molecular structure of 2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide consists of a chloro-substituted pyridine ring linked to a piperidine moiety. The detailed NMR spectra and crystallographic data are not directly accessible for this specific compound, but similar structures have been characterized .


Chemical Reactions Analysis

While specific reactions involving this compound are not explicitly documented, it likely participates in various organic transformations, including nucleophilic substitutions, amidations, and cyclizations. Further experimental studies are necessary to explore its reactivity .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 85–87°C (white powder)
  • NMR Spectra : Signals corresponding to protons and carbon atoms verified based on chemical shifts, multiplicities, and coupling constants

Safety and Hazards

  • Precautionary Statements : Various precautions related to handling, storage, and disposal

properties

IUPAC Name

2-chloro-N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-15-10-14(6-7-19-15)17(23)21-12-13-4-5-16(20-11-13)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9,12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGLGUNFVYBZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)CNC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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